N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide 1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide is a member of pyrazoles and a ring assembly.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14499528
InChI: InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
SMILES:
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14499528

Molecular Formula: C23H22Cl2N4O

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide -

Specification

Molecular Formula C23H22Cl2N4O
Molecular Weight 441.3 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Standard InChI Key FNOMTMVRTBHRET-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5

Introduction

Chemical Structure and Molecular Properties

Core Architecture

GP 1A belongs to the 1,4-dihydroindeno[1,2-c]pyrazole class, characterized by a fused tricyclic system comprising two benzene rings and a pyrazole moiety. The indenopyrazole scaffold provides rigidity, enabling precise spatial arrangement of substituents critical for bioactivity . Key structural features include:

  • Position 1: 2,4-Dichlorophenyl group enhancing lipophilicity and π-π stacking potential .

  • Position 3: Piperidin-1-yl carboxamide introducing a basic nitrogen for potential receptor interactions .

  • Position 6: Methyl group modulating electronic effects and steric bulk .

Physicochemical Profile

Table 1 summarizes GP 1A’s molecular properties derived from PubChem data :

PropertyValue
Molecular FormulaC₂₂H₁₉Cl₃N₄O
Molecular Weight441.3 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area53.8 Ų
LogP (Predicted)5.1

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility.

Synthesis and Analytical Characterization

Synthetic Routes

While GP 1A’s exact synthesis remains unpublished, analogous indenopyrazole carboxamides are typically prepared via:

  • Claisen-Schmidt Condensation: To form the indenopyrazole core from appropriate ketone and hydrazine precursors .

  • Carboxamide Coupling: Reaction of the pyrazole-3-carboxylic acid intermediate with piperidine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

  • Halogenation/Substitution: Introduction of the 2,4-dichlorophenyl group via Ullmann or Buchwald-Hartwig couplings .

Spectroscopic Validation

Key analytical data for GP 1A analogs include:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazole C=N) .

  • ¹H NMR: Characteristic signals for piperidine (δ 1.4–1.6 ppm, multiplet), dichlorophenyl aromatic protons (δ 7.2–7.5 ppm), and methyl group (δ 2.3 ppm, singlet) .

Pharmacological Profile

Anticancer Activity

Although GP 1A’s bioactivity data is unspecified, structurally related compounds demonstrate potent anticancer effects. For example, the analog 3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxyindenopyrazole-2-carboxamide exhibited Growth Percent (GP) values of 26.95 and 33.45 against leukemia K-562 and SR cell lines, respectively . These effects correlate with EGFR tyrosine kinase inhibition, as confirmed by molecular docking studies .

Cannabinoid Receptor Interactions

Molecular Docking and Mechanistic Insights

EGFR Tyrosine Kinase Binding

Docking simulations of GP 1A analogs into EGFR (PDB: 1M17) reveal:

  • Hydrogen Bonds: Between the carboxamide oxygen and Met793 backbone NH .

  • π-Stacking: Dichlorophenyl group stacking against Phe856 sidechain .

  • Hydrophobic Contacts: Piperidine ring interacting with Leu718 and Val702 .

These interactions stabilize the inactive kinase conformation, inhibiting downstream signaling.

CB₁ Receptor Binding Hypotheses

Comparative modeling against rimonabant (PDB: 5TGZ) suggests:

  • Piperidine Interaction: Salt bridge formation with Asp366 in helix 3 .

  • Dichlorophenyl Placement: Occupying the hydrophobic subpocket formed by Trp356, Leu359, and Trp279 .

Comparative Analysis with Structural Analogs

Table 2 contrasts GP 1A with two pharmacologically characterized analogs :

CompoundGP 1A4h KSCM-1
Core StructureIndeno[1,2-c]pyrazoleIndeno[1,2-c]pyrazoleBenzofuran-2-carboxamide
Substituents6-Me, 2,4-Cl₂Ph, Piperidinyl6,7-OMe, 4-FPh, 2,6-Me₂Ph5,6-OMe, Piperidinylpropyl
Molecular Weight441.3 g/mol502.5 g/mol453.6 g/mol
Reported ActivityN/AAnticancer (GP = 26.95–33.45)Sigma-1 agonist (Kᵢ = 27.5 nM)

This comparison highlights the role of substituents in modulating target selectivity and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator